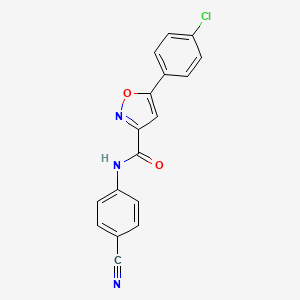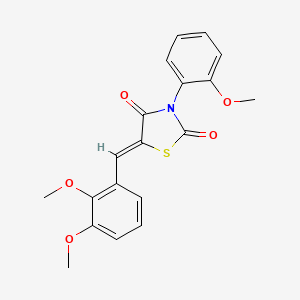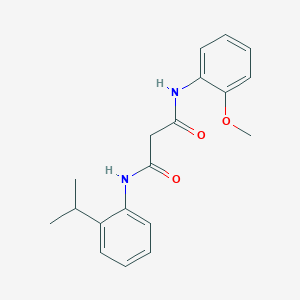
5-(4-chlorophenyl)-N-(4-cyanophenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
The compound belongs to a class of chemicals that often exhibit significant biological and chemical activities, making them subjects of extensive research in materials science, pharmaceuticals, and organic chemistry. The presence of isoxazole and substituted phenyl rings suggests potential for diverse chemical reactivity and interactions.
Synthesis Analysis
Synthesis of similar compounds typically involves multistep organic reactions, including cycloadditions, substitutions, and condensation reactions. For instance, compounds with isoxazole moieties and substituted phenyl groups are often synthesized through 1,3-dipolar cycloadditions or via the manipulation of precursor molecules in carefully controlled conditions to ensure the correct functional group positioning and molecular architecture (Hamper et al., 1995).
Molecular Structure Analysis
The molecular structure of isoxazole-based compounds is typically characterized using X-ray crystallography, NMR spectroscopy, and computational modeling. These methods help in understanding the spatial arrangement of atoms, molecular conformations, and potential sites for reactivity. Structural analyses often reveal the planarity or non-planarity of the molecular framework, intramolecular hydrogen bonding, and the orientation of substituents which are crucial for the compound's chemical behavior and interaction with biological targets (Jezierska et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Research has demonstrated the synthesis of novel compounds with potential antitumor activities. For instance, compounds synthesized from reactions involving similar isoxazole structures have shown curative activity against leukemia, highlighting their significance in cancer research (Stevens et al., 1984).
Molecular Docking and COX-2 Inhibition
Molecular docking studies on tetrazole derivatives related to isoxazoles have provided insights into their interaction with the cyclooxygenase-2 (COX-2) enzyme, suggesting their potential as COX-2 inhibitors and contributing to anti-inflammatory drug development (Al-Hourani et al., 2015).
Synthesis and Biological Evaluation
Compounds featuring the isoxazole moiety have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. This research contributes to the development of new therapeutic agents (Srivastava et al., 2007).
Insecticidal Activity
Isoxazole derivatives have also been investigated for their potential as insecticides, demonstrating significant activity against various pests. This research is crucial for developing new, more effective agricultural chemicals (Yu et al., 2009).
Chemoselective Synthesis
The chemoselective nucleophilic chemistry of isoxazole derivatives opens new pathways for synthesizing a wide range of compounds with potential applications in medicine and agriculture, demonstrating the versatility of isoxazole chemistry (Yu et al., 2009).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-(4-cyanophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2/c18-13-5-3-12(4-6-13)16-9-15(21-23-16)17(22)20-14-7-1-11(10-19)2-8-14/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXAOSAXTBFQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4620760.png)
![6-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620767.png)
![diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4620774.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)

![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4620794.png)
![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)
![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)
![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)

![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)
![N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4620848.png)